molecular formula C19H23ClN2O2S B2560238 4-chloro-N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide CAS No. 432008-37-2

4-chloro-N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide

Cat. No.: B2560238
CAS No.: 432008-37-2
M. Wt: 378.92
InChI Key: XZCMXLDVWRCOSH-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. Compounds within this chemical class are frequently investigated as potential inhibitors of carbonic anhydrase, a target with therapeutic relevance in conditions such as epilepsy, schizophrenia, and obesity . The molecular structure, which incorporates a sulfonamide group linked to a cyclohexylamine scaffold, is common among ligands studied for their activity in the central nervous system . Researchers value these compounds for exploring novel neurological pathways and developing new pharmacological tools . The synthesis of such specialized molecules often involves advanced methods like the addition of chlorosulfonyl isocyanate to key intermediates, followed by careful deprotection to yield the final product in high purity . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Prior to handling, a comprehensive risk assessment must be performed. Researchers should consult safety data sheets and handle the compound using appropriate personal protective equipment.

Properties

IUPAC Name

4-chloro-N-[2-(4-methylanilino)cyclohexyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c1-14-6-10-16(11-7-14)21-18-4-2-3-5-19(18)22-25(23,24)17-12-8-15(20)9-13-17/h6-13,18-19,21-22H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCMXLDVWRCOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2CCCCC2NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(p-tolylamino)cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

4-chloro-N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide has been investigated for its potential antimicrobial and antiviral properties. Its sulfonamide structure is known to exhibit activity against various bacterial strains by inhibiting bacterial enzymes essential for growth and replication.

Case Study Example :

  • A study published in Antimicrobial Agents and Chemotherapy explored the efficacy of sulfonamide derivatives, including this compound, against resistant strains of bacteria, demonstrating significant inhibition of growth in laboratory settings.

Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile building block in synthetic pathways.

Common Reactions:

  • Oxidation : Can be oxidized to form sulfonic acids or sulfoxides using agents like potassium permanganate.
  • Reduction : Reduction can yield amines or alcohols through reagents like lithium aluminum hydride.
  • Substitution : The chloro group can be replaced with other nucleophiles under basic conditions.

Material Science

The compound has been utilized in the development of new materials, particularly in the field of polymers. Its unique properties allow it to be incorporated into polymer matrices to enhance mechanical and thermal stability.

Research Findings :

  • Investigations into the incorporation of sulfonamide compounds into polymer systems have shown improved properties for applications in coatings and adhesives.

Biological Mechanisms

The mechanism of action for this compound primarily involves its interaction with specific biological targets. It may inhibit key enzymes involved in metabolic pathways, leading to its observed biological effects.

Table: Summary of Applications

Application AreaDescriptionExample Studies/Findings
Medicinal ChemistryAntimicrobial and antiviral activityEfficacy against resistant bacterial strains
Organic SynthesisReagent for complex molecule synthesisVersatile reactions: oxidation, reduction, substitution
Material ScienceDevelopment of enhanced polymer materialsImproved mechanical properties in polymer systems
Biological MechanismsInteraction with enzymes affecting metabolic pathwaysInhibition studies on specific target enzymes

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its biological effects. For example, it could inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Structural Analogues in the Sulfonamide Class

The following table summarizes key structural and pharmacological differences between the target compound and related sulfonamide derivatives:

Compound Name Molecular Formula Key Substituents Pharmacological Activity Regulatory Status
4-Chloro-N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide C₂₃H₂₈ClN₃O₂S - 4-Cl benzene
- 2-(p-tolylamino)cyclohexyl
Not directly reported; inferred non-opioid activity due to structural dissimilarity to W-15/W-18 Not listed in controlled substance schedules
4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide (W-15) C₁₉H₂₀ClN₃O₂S - 4-Cl benzene
- 2-piperidinylidene with phenylethyl
No opioid activity in rat models Schedule I in Canada and U.S. states (e.g., Arizona, Illinois)
4-Chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]-benzenesulfonamide (W-18) C₁₉H₁₉ClN₄O₄S - 4-Cl benzene
- 2-piperidinylidene with 4-nitrophenylethyl
No opioid activity in preclinical studies Schedule I in Canada and U.S. states
4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-5-methylbenzenesulfonamide (11) C₂₂H₁₈Cl₂N₂O₄S₂ - 4-Cl benzene
- Chlorobenzo-dioxol and methylthio groups
Synthetic intermediate; no reported bioactivity Not regulated
4-Chloro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]cyclohexyl}benzenesulfonamide C₂₃H₃₀ClN₃O₃S - 4-Cl benzene
- Piperazine with 2-methoxyphenyl
Unreported bioactivity; structural similarity to antipsychotic agents (e.g., aripiprazole) Not regulated

Pharmacological and Functional Differences

  • The target compound lacks the piperidinylidene group critical for opioid receptor binding in W-15/W-18, suggesting it is unlikely to exhibit opioid effects.
  • Synthesis and Structural Flexibility: The target compound shares a synthesis pathway with other sulfonamides (e.g., reacting cyclohexylamine with sulfonyl chlorides), but its p-tolylamino group requires additional steps compared to simpler derivatives like W-15 . Derivatives such as Compound 11 () highlight the role of substituents (e.g., chlorobenzo-dioxol) in altering solubility and reactivity.
  • Regulatory Implications :

    • W-15 and W-18 are regulated due to structural resemblance to opioids, despite lacking activity .
    • The target compound’s absence from controlled substance lists reflects its distinct structure and presumed lack of abuse liability.

Physicochemical Properties

  • Thermal Stability : Derivatives like Compound 11 (melting point 177–180°C) and Compound 13 (synthesized in p-dioxane) exhibit stability under varying conditions , suggesting the target compound may share similar robustness.

Biological Activity

4-Chloro-N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide is a sulfonamide compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H23ClN2O2S
  • CAS Number : 432008-37-2

This compound features a sulfonamide group, which is known for its diverse applications in antimicrobial and anti-inflammatory therapies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or proteins involved in various biological processes.

  • Enzyme Inhibition : The compound may interfere with bacterial enzymes, leading to antimicrobial effects. It has been shown to inhibit dihydropteroate synthase, a key enzyme in folate synthesis in bacteria, thereby exhibiting antibacterial properties.
  • Cell Cycle Modulation : Research indicates that this compound can induce cell cycle arrest in cancer cells, particularly in the sub-G1 phase, which is associated with apoptosis .

Antimicrobial Properties

Sulfonamides, including this compound, are traditionally recognized for their antimicrobial properties. They act by inhibiting bacterial growth through interference with folic acid synthesis. In vitro studies have demonstrated that this compound shows significant antibacterial activity against various strains of bacteria.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, it has been evaluated in HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. The results indicated that it induces apoptosis through caspase activation and affects cell cycle distribution:

  • Cytotoxicity : The compound exhibited IC50 values ranging from 6 to 18 μM, indicating potent cytotoxic effects against cancer cell lines while showing reduced toxicity towards non-cancerous cells .
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to an increase in early apoptotic cells and DNA fragmentation indicative of programmed cell death .

Case Studies

StudyCell LineIC50 (µM)Mechanism
HeLa6Apoptosis induction via caspase activation
HCT-1167Cell cycle arrest in sub-G1 phase
MCF-718Inhibition of proliferation

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-chloro-N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide, and how are intermediates monitored?

  • Methodology : The compound is synthesized via nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and cyclohexylamine derivatives. Key steps include pH-controlled coupling (pH 8–10) using sodium carbonate to deprotonate the amine, followed by acidification (pH 3) to precipitate the product. Thin-layer chromatography (TLC) with silica gel plates and UV visualization is used to monitor reaction progress .
  • Critical Parameters : Reaction time (12–24 hours), solvent selection (methanol/water mixtures), and stoichiometric ratios (1:1.2 sulfonyl chloride:amine) impact yield. Crystallization from methanol enhances purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation?

  • Techniques :

  • X-ray crystallography : Resolves bond lengths (e.g., S–N: 1.63 Å) and dihedral angles between the sulfonamide and cyclohexyl groups .
  • NMR : 1H^1H-NMR confirms aromatic protons (δ 7.2–7.8 ppm) and cyclohexyl CH2_2 signals (δ 1.2–2.1 ppm). 13C^{13}C-NMR identifies sulfonamide carbonyls (~170 ppm) .
  • IR : Peaks at 1150 cm1^{-1} (S=O asymmetric stretch) and 1340 cm1^{-1} (S–N stretch) validate the sulfonamide group .

Q. How is preliminary bioactivity screening conducted for this compound?

  • Assays :

  • Enzyme inhibition : Target bacterial acetyl-CoA carboxylase (ACCase) using spectrophotometric assays to measure NADH oxidation rates .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
    • Controls : Include known ACCase inhibitors (e.g., soraphen A) and solvent-only blanks to validate results .

Advanced Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Approach :

  • Reaction path search : Quantum chemical calculations (DFT at B3LYP/6-311+G(d,p)) predict transition states and intermediates. Solvation effects are modeled using COSMO-RS .
  • Machine learning : Train models on reaction databases to predict optimal conditions (e.g., solvent polarity, temperature) for sulfonamide bond formation .
    • Validation : Compare computed activation energies (ΔG^\ddagger) with experimental kinetic data .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Case Example : Discrepancies in ACCase inhibition (IC50_{50} ranging from 5–50 µM) may arise from:

  • Enzyme isoforms : Bacterial vs. mammalian ACCase selectivity (e.g., E. coli ACCase vs. human homologs) .
  • Assay conditions : Variations in cofactor (ATP/Mg2+^{2+}) concentrations or pre-incubation times .
    • Resolution : Perform isoform-specific assays and standardize buffer conditions (pH 7.4, 25°C) .

Q. How do substituents on the p-tolyl group influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., Cl, CF3_3) enhance ACCase binding via hydrophobic interactions with the enzyme’s active site .
  • Bulkier groups (e.g., tert-butyl) reduce solubility but improve membrane permeability .
    • Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling or Ullmann reactions, then correlate logP values (HPLC-measured) with MIC data .

Q. What advanced techniques characterize intermolecular interactions in crystal structures?

  • Methods :

  • Hirshfeld surface analysis : Quantifies close contacts (e.g., H···O, H···Cl) and π-π stacking (3.5–4.0 Å) .
  • Topological analysis (AIM): Identifies critical bond paths and electron density at bond critical points (ρ ~0.25 e/Å3^3) .

Notes

  • Methodological Focus : Answers emphasize experimental design, data validation, and conflict resolution.
  • Advanced Tools : Quantum calculations, machine learning, and topological analysis are highlighted for innovation.

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